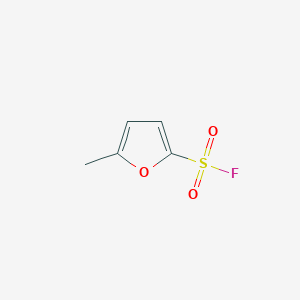

5-Methylfuran-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Sulfonyl fluorides, including 5-Methylfuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Molecular Structure Analysis

The molecular structure of 5-Methylfuran-2-sulfonyl fluoride consists of a five-membered furan ring with a methyl group attached to one carbon and a sulfonyl fluoride group attached to another carbon .Chemical Reactions Analysis

Sulfonyl fluorides, including 5-Methylfuran-2-sulfonyl fluoride, have been used in various chemical reactions. For instance, direct fluorosulfonylation with fluorosulfonyl radicals has been used to produce sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides include fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Wissenschaftliche Forschungsanwendungen

- Electrophilic Warheads : Sulfonyl fluorides serve as electrophilic warheads in drug design. Medicinal chemists use them to target specific biological molecules, such as enzymes or receptors, due to their reactivity and stability. Their resistance to hydrolysis under physiological conditions makes them attractive for drug development .

- Bactericidal Properties : Early studies demonstrated that sulfonyl fluoride-substituted benzoic acids exhibit bactericidal effects against bacteria like Bacillus subtilis and lactic acid bacteria .

- Fluorosulfonylation : Sulfonyl fluorides play a crucial role in organic synthesis. Direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient method for producing sulfonyl fluorides. This approach offers concise access to diverse synthetic targets .

- Fuel Precursor Synthesis : Researchers have explored the cross-condensation reaction of 2-Methylfuran (2-MF) and 5-Methylfurfural (5-MF) to produce C16 fuel precursors. Catalysts, such as fibrous nano-silica supported heteropoly acid-functionalized ionic liquids, facilitate this transformation .

- Activation of Sulfonamides : New synthetic approaches involve activating sulfonamides using pyrilium salts. This process starts with sulfur-containing substrates and leads to the formation of sulfonyl fluorides .

- Deoxygenation of Sulfonic Acids : Sulfonyl fluorides are also employed in the deoxygenation of sulfonic acids, providing access to valuable intermediates .

- Palladium, Copper, and Nickel Catalysis : Researchers have developed transition metal-catalyzed processes based on palladium, copper, and nickel for the synthesis of sulfonyl fluorides from non-sulfur-containing substrates .

- Metal-Catalyzed Processes : Selectively manipulating molecules containing a sulfonyl fluoride group involves metal-catalyzed processes. These methods allow for precise control over functional group transformations .

Medicinal Chemistry and Chemical Biology

Organic Synthesis

Materials Science

Electrochemistry

Transition Metal-Catalyzed Processes

Activation Methods

Wirkmechanismus

Target of Action

Sulfonyl fluorides, a class of compounds to which 5-methylfuran-2-sulfonyl fluoride belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, including 5-methylfuran-2-sulfonyl fluoride, are known to engage with nucleophiles when required and under suitable reaction conditions . This engagement leads to new activation methods, which could be a part of the compound’s interaction with its targets.

Biochemical Pathways

It’s worth noting that furanic compounds, which include 5-methylfuran-2-sulfonyl fluoride, are known to undergo oxidation and reduction processes . These processes could potentially affect various biochemical pathways and their downstream effects.

Pharmacokinetics

The balance of reactivity and stability that is characteristic of sulfonyl fluorides, including 5-methylfuran-2-sulfonyl fluoride, is known to be attractive for applications in medicinal chemistry and chemical biology . This balance could potentially impact the bioavailability of the compound.

Result of Action

The engagement of sulfonyl fluorides with nucleophiles under suitable reaction conditions leads to new activation methods . These methods could potentially result in various molecular and cellular effects.

Action Environment

The balance of reactivity and stability that is characteristic of sulfonyl fluorides, including 5-methylfuran-2-sulfonyl fluoride, suggests that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors .

Safety and Hazards

Zukünftige Richtungen

Sulfonyl fluorides, including 5-Methylfuran-2-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Future research is likely to focus on the development of new synthetic strategies to access sulfonyl fluorides, including from sulfonic acids . The use of sulfur(VI) fluorides in catalysis is also an emerging area of interest .

Eigenschaften

IUPAC Name |

5-methylfuran-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHJCNFGQHXKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylfuran-2-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-methyl-4-[3-(prop-2-enoylamino)propanoylamino]thiophene-2-carboxylate](/img/structure/B2702517.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2702524.png)

![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)

![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2702527.png)

![5-Methyl-3-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2702531.png)

![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)